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Compound of Interest

Compound Name: 2-Hydroxyquinolin-8-yl acetate

Cat. No.: B058117 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-
Hydroxyquinolin-8-yl acetate, also known as 2-oxo-1,2-dihydroquinolin-8-yl acetate or 8-

acetoxycarbostyril. Due to the limited availability of a complete set of experimental spectra for

this specific molecule, this guide combines directly available data with comparative analysis of

closely related compounds, including its precursor 8-hydroxyquinolin-2(1H)-one and the

analogous 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate.

Introduction
2-Hydroxyquinolin-8-yl acetate belongs to the quinolinone family, a class of heterocyclic

compounds of significant interest in medicinal chemistry and materials science. The

spectroscopic characteristics of these molecules are fundamental for their identification, purity

assessment, and the study of their electronic and structural properties, which in turn influence

their biological activity and potential applications. This guide details the available spectroscopic

data and experimental protocols relevant to the synthesis and characterization of 2-
Hydroxyquinolin-8-yl acetate.

Synthesis and Experimental Protocols
The synthesis of 2-Hydroxyquinolin-8-yl acetate can be achieved through the acetylation of

8-hydroxyquinolin-2(1H)-one, which itself is synthesized from 8-hydroxyquinoline 1-oxide.
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Synthesis of 8-Hydroxyquinolin-2(1H)-one
A mixture of 8-hydroxyquinoline 1-oxide (1.0 g, 6.21 mmol) in acetic anhydride (4 mL, 42.3

mmol) is refluxed for 3 hours. After cooling the reaction mixture to room temperature, an

aqueous sodium hydroxide solution (5.0 M) is added until the pH reaches 8. The intermediate,

2-oxo-1,2-dihydroquinolin-8-yl acetate, is obtained by filtration. Subsequently, a solution of this

acetate (1.02 g, 5.0 mmol) in methanol (10 mL) is treated with K₂CO₃ (831 mg, 6.0 mmol) and

stirred at room temperature for 1 hour. The methanol is then evaporated under reduced

pressure, and the resulting residue is dissolved in water (10 mL). An aqueous HCl solution

(10%) is added until the pH reaches 5. The resulting precipitate is filtered, washed with cold

water, and dried to yield 8-hydroxyquinolin-2(1H)-one.[1][2]

Synthesis of 2-Hydroxyquinolin-8-yl Acetate
The direct synthesis of 2-Hydroxyquinolin-8-yl acetate involves the reaction of 8-

hydroxyquinoline 1-oxide with acetic anhydride. A mixture of 8-hydroxyquinoline 1-oxide (1.0 g,

6.21 mmol) in acetic anhydride (4 mL, 42.3 mmol) is refluxed for 3 hours. After cooling the

reaction mixture to room temperature, an aqueous sodium hydroxide solution (5.0 M) is added

until the pH reaches 8. The resulting precipitate of 2-oxo-1,2-dihydroquinolin-8-yl acetate is

collected by filtration.[1][2]
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Synthesis of 2-Hydroxyquinolin-8-yl Acetate
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Synthesis workflow for 2-Hydroxyquinolin-8-yl acetate.

Spectroscopic Data
This section summarizes the available spectroscopic data for 2-Hydroxyquinolin-8-yl acetate
and its closely related precursors for comparative purposes.

Mass Spectrometry
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Mass spectral data for 2-oxo-1,2-dihydroquinolin-8-yl acetate (CAS: 15450-72-3) is available

from the PubChem database.[3]

Parameter Value

Molecular Formula C₁₁H₉NO₃

Molecular Weight 203.19 g/mol

Monoisotopic Mass 203.058243149 Da

GC-MS Major Peaks (m/z) 161, 133, 104

LC-MS/MS ([M+H]⁺) Precursor m/z: 204.0655

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental NMR data for 2-Hydroxyquinolin-8-yl acetate is not readily available in the

searched literature. However, the ¹H and ¹³C NMR data for the structurally similar 2-oxo-1,2-

dihydroquinolin-8-yl 4-chlorobenzoate in DMSO-d₆ provide a valuable reference for expected

chemical shifts.[1]

Table 1: ¹H and ¹³C NMR Data for 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate in DMSO-

d₆.
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Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)

3 6.55 (d, J = 9.6 Hz) 122.7

4 7.98 (d, J = 9.6 Hz) 140.2

4a - 120.8

5 7.63 (dd, J = 7.8, 1.2 Hz) 126.0

6 7.23 (dd, J = 7.8, 7.8 Hz) 121.6

7 7.44 (dd, J = 8.0, 1.2 Hz) 124.0

8 - 138.5

8a - 132.0

NH 11.87 (br s) -

C=O (lactam) - 162.0

C=O (ester) - 163.4

4-chlorobenzoyl-Hₒ 8.16 (d, J = 8.6 Hz) 132.2

4-chlorobenzoyl-Hₘ 7.68 (d, J = 8.6 Hz) 128.6

4-chlorobenzoyl-Cᵢ - 128.6

4-chlorobenzoyl-Cₚ - 136.6

For comparison, the NMR data of the precursor, 8-hydroxyquinolin-2(1H)-one, in DMSO-d₆ is

also presented.[1]

Table 2: ¹H and ¹³C NMR Data for 8-Hydroxyquinolin-2(1H)-one in DMSO-d₆.
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Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)

3 6.48 (d, J = 9.2 Hz) 122.2

4 7.84 (d, J = 9.2 Hz) 140.5

5 7.10 (dd, J = 7.6, 1.2 Hz) 121.9

6 6.99 (dd, J = 7.8, 7.8 Hz) 118.2

7 6.95 (dd, J = 7.6, 1.2 Hz) 114.6

8a - 128.1

4a - 120.0

8 - 143.7

NH/OH 10.45 (br s) -

C=O - 161.4

Infrared (IR) Spectroscopy
An experimental IR spectrum for 2-Hydroxyquinolin-8-yl acetate is not available. However,

the IR spectrum of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate shows characteristic peaks

that can be used for inference.[1]

Table 3: FT-IR Data for 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate.

Wavenumber (cm⁻¹) Assignment

3158 N-H stretching

1732 C=O stretching (ester)

1659 C=O stretching (lactam)

1604, 1595 C=C stretching

1236, 1085 C-O stretching

740 C-Cl stretching
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For the precursor, 8-hydroxyquinolin-2(1H)-one, the FT-IR spectrum shows a broad band for N-

H and O-H stretching around 3144 cm⁻¹ and a C=O stretching vibration at 1632 cm⁻¹.[1]

UV-Visible and Fluorescence Spectroscopy
Specific UV-Vis absorption and fluorescence emission data for 2-Hydroxyquinolin-8-yl
acetate are not found in the surveyed literature. Studies on other ester derivatives of 8-

hydroxyquinoline indicate that esterification can lead to a blue shift in the absorption spectrum

compared to the parent 8-hydroxyquinoline.[4] The fluorescence of 8-hydroxyquinoline

derivatives is often weak due to excited-state proton transfer, and esterification can further

decrease the fluorescence intensity.[4]

Spectroscopic Characterization Workflow

2-Hydroxyquinolin-8-yl Acetate
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General workflow for spectroscopic analysis.

Signaling Pathways and Logical Relationships
2-Hydroxyquinolin-8-yl acetate itself has not been extensively studied in the context of

specific signaling pathways. However, the broader class of quinolinone and 8-hydroxyquinoline

derivatives are known to be biologically active, often through mechanisms involving enzyme

inhibition or metal chelation. For instance, some quinolinone derivatives act as inhibitors of
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receptor tyrosine kinases involved in angiogenesis. The 8-hydroxyquinoline moiety is a well-

known metal chelator, and this property is often linked to the biological effects of its derivatives.

Potential Biological Activities of Quinolinone Derivatives

Quinolinone Scaffold

Acetate Modification at C8

Metal Ion Chelation
(8-Hydroxyquinoline Moiety)

Enzyme Inhibition
(e.g., Kinases)

Biological Effect
(e.g., Anticancer, Antimicrobial)
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Logical relationships of potential bioactivities.

Conclusion
This technical guide has compiled the available spectroscopic information for 2-
Hydroxyquinolin-8-yl acetate. While a complete experimental dataset for the title compound

is not yet published, the provided synthesis protocol and mass spectrometry data offer a solid

foundation for its identification. The comparative data from closely related analogues, 2-oxo-

1,2-dihydroquinolin-8-yl 4-chlorobenzoate and 8-hydroxyquinolin-2(1H)-one, serve as a

valuable reference for predicting and interpreting the NMR and IR spectra of 2-
Hydroxyquinolin-8-yl acetate. Further experimental investigation is warranted to fully

characterize the spectroscopic properties of this compound and to explore its potential

biological activities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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